(E)-2-((5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl)oxy)-N'-(2-hydroxybenzylidene)acetohydrazide
Description
(E)-2-((5-Bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl)oxy)-N'-(2-hydroxybenzylidene)acetohydrazide is a hydrazide derivative with a pyridine core substituted with bromo, cyano, methoxymethyl, and methyl groups, coupled to a 2-hydroxybenzylidene moiety. Hydrazides are pivotal intermediates in synthesizing bioactive heterocycles and pharmaceuticals due to their versatility in forming Schiff bases and metal complexes .
Properties
IUPAC Name |
2-[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O4/c1-11-17(19)14(9-26-2)13(7-20)18(22-11)27-10-16(25)23-21-8-12-5-3-4-6-15(12)24/h3-6,8,24H,9-10H2,1-2H3,(H,23,25)/b21-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZALLKTMXFOGO-ODCIPOBUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)OCC(=O)NN=CC2=CC=CC=C2O)C#N)COC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)OCC(=O)N/N=C/C2=CC=CC=C2O)C#N)COC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-((5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl)oxy)-N'-(2-hydroxybenzylidene)acetohydrazide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on available research data.
The compound has the following chemical properties:
- Molecular Formula : C18H17BrN4O4
- Molecular Weight : 433.3 g/mol
- LogP : 2.305 (indicating moderate lipophilicity)
- Water Solubility : LogSw = -2.62 (suggesting low solubility in water) .
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis .
- Antioxidant Properties : The presence of functional groups such as hydroxyl and methoxy may contribute to antioxidant activity, potentially reducing oxidative stress in cells .
- Interaction with Receptors : Similar compounds have been noted for their ability to bind to various receptors, influencing neurotransmitter systems and potentially affecting mood and cognition .
Anticancer Activity
Studies have demonstrated that derivatives of hydrazide compounds can exhibit significant anticancer properties. For instance, certain structural analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The selectivity index of these compounds often suggests a lower toxicity towards normal cells compared to cancerous ones .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate that derivatives with similar moieties exhibit activity against a range of bacterial strains, suggesting that this compound may also possess such activity .
Case Studies
- Anticancer Efficacy : In a study involving hydrazide derivatives, one compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating strong anticancer potential when compared to standard chemotherapeutics .
- Antimicrobial Testing : Another study assessed the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) as low as 32 µg/mL for some derivatives .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues are compared below (Table 1), focusing on substituents and core motifs:
Key Observations :
- The target compound uniquely combines bromo, cyano, and methoxymethyl groups on the pyridine ring, enhancing steric bulk and electron-withdrawing effects compared to simpler halogenated analogues like the 4-chlorophenoxy derivative .
- The 2-hydroxybenzylidene group is shared with VU0029767 , but the latter’s naphthalene moiety likely increases lipophilicity and π-π stacking interactions.
Physicochemical Properties
However, inferences can be drawn from analogues:
- Melting Points: Pyridine-based hydrazides (e.g., 2k ) exhibit high melting points (268–270°C), attributed to strong intermolecular hydrogen bonding. The target’s bromo and cyano substituents may further elevate thermal stability.
- Solubility: Hydrazides with polar groups (e.g., methoxymethyl in the target) show moderate solubility in DMSO and ethanol, as seen in related complexes .
- Spectroscopy : IR spectra of similar hydrazides confirm N-H stretches (~3200 cm⁻¹) and C=O bands (~1650 cm⁻¹) . The target’s CN group would introduce a sharp ~2200 cm⁻¹ peak.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
